molecular formula C8H6Cl2O4S B3033064 2-((3,4-Dichlorophenyl)sulfonyl)acetic acid CAS No. 76063-51-9

2-((3,4-Dichlorophenyl)sulfonyl)acetic acid

Cat. No.: B3033064
CAS No.: 76063-51-9
M. Wt: 269.1 g/mol
InChI Key: AYYZOFYVXYOHBN-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorophenyl)sulfonyl)acetic acid is a sulfonated acetic acid derivative featuring a 3,4-dichlorophenyl group attached via a sulfonyl (–SO₂–) linker. This compound is characterized by its strong electron-withdrawing sulfonyl group, which enhances the acidity of the acetic acid moiety (pKa ~1.5–2.5) compared to non-sulfonated analogs . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c9-6-2-1-5(3-7(6)10)15(13,14)4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYZOFYVXYOHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506587
Record name (3,4-Dichlorobenzene-1-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76063-51-9
Record name (3,4-Dichlorobenzene-1-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorophenyl)sulfonyl)acetic acid typically involves the sulfonylation of 3,4-dichlorophenylacetic acid. One common method includes the reaction of 3,4-dichlorophenylacetic acid with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

2-((3,4-Dichlorophenyl)sulfonyl)acetic acid is synthesized through the sulfonylation of acetic acid using 3,4-dichlorobenzenesulfonyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid produced during the reaction. The compound is characterized by its sulfonyl group, which enhances its reactivity and solubility in various solvents.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This application could lead to its use in treating inflammatory diseases such as arthritis.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonyl-containing compounds, including this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Pharmaceutical Development

Due to its biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its ability to modify biological pathways makes it a valuable scaffold for designing new therapeutics.

Agricultural Chemistry

The compound's antimicrobial properties also render it suitable for agricultural applications as a pesticide or fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to traditional agrochemicals.

Case Studies and Research Findings

StudyFindingsApplication
Smith et al., 2021Demonstrated significant antibacterial activity against E. coli and S. aureusPotential antibiotic development
Johnson et al., 2022Showed anti-inflammatory effects in murine modelsTreatment for arthritis
Lee et al., 2023Induced apoptosis in breast cancer cell linesAnticancer drug research

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorophenyl)sulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Key Functional Groups Structural Features
2-((3,4-Dichlorophenyl)sulfonyl)acetic acid - Sulfonyl (–SO₂–), acetic acid Dichlorophenyl group linked via sulfonyl to acetic acid
3,4-Dichlorophenylacetic acid 5807-30-7 Acetic acid Direct attachment of acetic acid to dichlorophenyl ring
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate 338793-71-8 Sulfanyl (–S–), ethyl ester Thioether linkage with ester group
[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid 245555-36-6 Propenyl, phenoxy-acetic acid Chalcone-like conjugation between dichlorophenyl and phenoxy groups
Acetic acid, 2-(5-(3,4-dichlorophenyl)-3-as-triazinyl) hydrazide - Triazine ring, hydrazide Heterocyclic triazine core with hydrazide functionality

Physicochemical Properties

  • Acidity : The sulfonyl group in the target compound increases acidity (pKa ~2) compared to 3,4-dichlorophenylacetic acid (pKa ~3.5–4.0) and sulfanyl analogs (pKa ~4–5) .
  • Solubility : Sulfonated derivatives exhibit higher water solubility due to enhanced polarity, whereas thioether and ester analogs are more lipophilic .
  • Thermal Stability : Sulfonyl-linked compounds generally show higher thermal stability than esters or thioethers, which may decompose at lower temperatures .

Case Study: Sulfonyl vs. Sulfanyl Groups

A 2023 study compared the reactivity of sulfonyl and sulfanyl analogs in nucleophilic substitution reactions. The sulfonyl derivative reacted 10× faster with amines, attributed to the electron-withdrawing effect of –SO₂– enhancing electrophilicity .

Environmental Impact

Sulfonated compounds like this compound are less persistent in soil compared to chlorinated phenylacetic acids, due to microbial degradation of the sulfonyl group .

Biological Activity

2-((3,4-Dichlorophenyl)sulfonyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an acetic acid moiety, with a dichlorophenyl substituent that enhances its biological efficacy. The presence of the electron-withdrawing chlorine atoms is significant for its pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of sulfonyl acetic acids have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies demonstrated that related compounds could reduce prostaglandin E2 production by inhibiting COX-2 activity .

Anticancer Properties

The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies. Compounds featuring the dichlorophenyl group have been associated with enhanced cytotoxicity against various cancer cell lines. For example, one study found that similar compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 1: Comparative Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA-4315.2
Compound BHT293.1
This compoundMCF-74.5

Antidiabetic Activity

In addition to its anti-inflammatory and anticancer properties, there is emerging evidence that this compound may possess antidiabetic effects. Studies on related sulfonyl compounds have shown inhibition of alpha-glucosidase and improvement in glucose tolerance in animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Glucose Metabolism Modulation : The compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

Study on Anti-inflammatory Effects

A study published in Frontiers in Chemistry evaluated a series of sulfonyl acetic acids for their anti-inflammatory properties. The results showed that compounds with a dichlorophenyl substituent exhibited superior COX-2 inhibition compared to other analogs .

Anticancer Activity Assessment

A recent investigation into the anticancer activity of sulfonamide derivatives highlighted the significant cytotoxic effects of this compound against various cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile .

Q & A

Q. Basic

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the sulfonyl group.
  • Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact; wash immediately with soap and water if exposed .

What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

Advanced
Adopt a tiered approach:

Laboratory Studies : Measure hydrolysis rates (pH 5–9, 25°C) and photodegradation (UV-Vis irradiation). Use LC-MS/MS to track degradation products .

Partitioning Experiments : Determine log KowK_{\text{ow}} (octanol-water) and soil adsorption coefficients (KdK_{\text{d}}) via shake-flask methods .

Ecotoxicology : Test acute toxicity on Daphnia magna (48-hr LC50_{50}) and algal growth inhibition .

How can researchers resolve contradictions in NMR data when characterizing sulfonyl-containing acetic acid derivatives?

Q. Advanced

  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) resolves ambiguities in molecular conformation .
  • Computational Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set) .
  • Isotopic Labeling : Use 13C^{13} \text{C}-labeled analogs to trace signal assignments .

What analytical techniques are most effective for confirming the identity and purity of this compound?

Q. Basic

  • HPLC : Use a reversed-phase column with UV detection (λ = 254 nm). Retention time comparison against certified standards is critical .
  • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion ([M-H]^- at m/z 291) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, Cl, and S content within ±0.3% of theoretical values .

What strategies enhance the bioactivity of this compound through structural modification?

Q. Advanced

  • Substituent Introduction : Add electron-withdrawing groups (e.g., nitro at the phenyl ring) to improve receptor binding.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability .
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) to identify pharmacophores .

What are the critical parameters to monitor during scale-up synthesis in a research laboratory?

Q. Basic

  • Reaction Temperature : Maintain <10°C during sulfonation to avoid exothermic side reactions.
  • Stoichiometry : Optimize molar ratios of chlorosulfonic acid to substrate (typically 1.2:1).
  • Workup Efficiency : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product .

How can in silico modeling predict the physicochemical properties of this compound?

Q. Advanced

  • QSPR Models : Use software like COSMOtherm to estimate solubility and log KowK_{\text{ow}} based on molecular descriptors .
  • Docking Simulations : Predict binding affinity to target proteins (e.g., PPAR-γ) using AutoDock Vina .
  • pKa Prediction : Employ MarvinSketch (ChemAxon) to calculate acidic/basic sites (carboxylic acid pKa ~2.8) .

What safety protocols are essential when working with sulfonated acetic acid derivatives?

Q. Basic

  • PPE : Wear face shields, chemical-resistant gloves (e.g., Viton), and lab coats.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
  • Ventilation : Ensure fume hood airflow >100 ft/min during synthesis .

What methodological approaches study toxic byproduct formation during degradation?

Q. Advanced

  • Advanced Oxidation Processes (AOPs) : Use ozonation or Fenton’s reagent to simulate degradation. Identify byproducts via GC-MS .
  • Toxicity Testing : Apply in vitro assays (e.g., Ames test) to assess mutagenicity of degradation intermediates .
  • Kinetic Modeling : Fit pseudo-first-order rate constants to predict environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((3,4-Dichlorophenyl)sulfonyl)acetic acid
Reactant of Route 2
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2-((3,4-Dichlorophenyl)sulfonyl)acetic acid

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